Ocarocoxib

Description

The exact mass of the compound this compound is 328.01702764 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

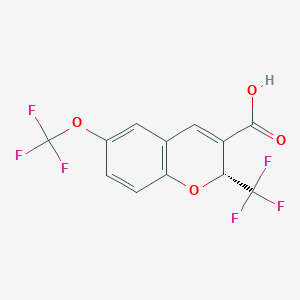

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOISVJKLBMNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215122-22-8 | |

| Record name | OCAROCOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RH6Z678D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ocarocoxib's Mechanism of Action on Prostaglandin Synthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ocarocoxib is identified as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] This technical guide delineates the mechanism of action by which this compound modulates prostaglandin synthesis, a critical pathway in inflammation and pain. Due to the limited availability of comprehensive public data on this compound, this guide will leverage data from other well-characterized selective COX-2 inhibitors to illustrate the principles of its mechanism and the experimental methodologies used for its evaluation. The core of this mechanism lies in the selective blockade of the COX-2 isoenzyme, thereby inhibiting the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Introduction to Prostaglandin Synthesis and Cyclooxygenase Isoforms

Prostaglandins are lipid compounds that play a crucial role in various physiological and pathological processes, including inflammation, pain, fever, and maintaining gastric mucosal integrity.[2][3] The synthesis of prostaglandins is initiated by the liberation of arachidonic acid from the cell membrane by phospholipase A2.[4] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, such as protection of the gastric mucosa and maintenance of kidney function.[3]

-

COX-2: This isoform is typically absent or expressed at very low levels in most tissues.[3] However, its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to an increased production of prostaglandins at the site of inflammation.[3]

The therapeutic anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal ulceration, are mainly associated with the inhibition of COX-1. This understanding led to the development of selective COX-2 inhibitors, like this compound, which are designed to preferentially inhibit the COX-2 enzyme.

This compound's Selective Inhibition of COX-2

To provide a comparative context, the table below presents the IC50 values and selectivity ratios for other well-known selective COX-2 inhibitors. This data is typically determined using in vitro assays, such as the human whole blood assay.

Table 1: Comparative COX-1 and COX-2 Inhibitory Activity of Selective NSAIDs

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| This compound | Data not available | 1.4[1] | Data not available |

| Etoricoxib | 1.1 | 0.010 | 106 |

| Rofecoxib | 1.0 | 0.028 | 35 |

| Valdecoxib | 0.8 | 0.027 | 30 |

| Celecoxib | 0.9 | 0.12 | 7.6 |

| Meloxicam | 0.1 | 0.05 | 2.0 |

| Diclofenac | 0.05 | 0.02 | 2.4 |

Note: Data for Etoricoxib, Rofecoxib, Valdecoxib, Celecoxib, Meloxicam, and Diclofenac are derived from human whole blood assays and are presented as representative examples.

Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound

The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for a selective COX-2 inhibitor like this compound.

Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2 by this compound.

Experimental Protocols for Determining COX Selectivity

The determination of COX-1 and COX-2 selectivity is a critical step in the development of selective NSAIDs. The human whole blood assay is a widely accepted method for this purpose as it provides a more physiologically relevant environment compared to isolated enzyme assays.

Principle of the Human Whole Blood Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandins from endogenous arachidonic acid in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, which is primarily synthesized by COX-1 in platelets. COX-2 activity is measured by quantifying the production of prostaglandin E2 (PGE2) in response to an inflammatory stimulus like lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

Detailed Methodology for the Human Whole Blood Assay

-

Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not consumed any NSAIDs for at least two weeks. The blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay (TXB2 Measurement):

-

Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 60 minutes) at 37°C.

-

Blood is allowed to clot at 37°C for 60 minutes to stimulate platelet aggregation and subsequent TXB2 production.

-

The serum is separated by centrifugation.

-

The concentration of TXB2 in the serum is determined using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Assay (PGE2 Measurement):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

-

Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.

-

The blood is then incubated for 24 hours at 37°C to allow for COX-2 expression and PGE2 synthesis.

-

Plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is measured using a specific ELISA.

-

-

Data Analysis:

-

The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 values for COX-1 and COX-2 are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

The following diagram provides a visual representation of this experimental workflow.

References

Ocarocoxib: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the novel benzopyran class of anti-inflammatory compounds. Developed by Ocaro Pharmaceuticals, Inc., it reached Phase 1 clinical trials for the management of postoperative pain.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and available data on this compound and its analogs.

Discovery and Rationale

The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy. The rationale was to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX-2 mediated prostaglandin synthesis at inflammation sites, while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.

This compound emerged from a research program focused on identifying novel, potent, and selective COX-2 inhibitors with favorable pharmacokinetic profiles. The core structure is a 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid.[1] Structure-activity relationship (SAR) studies on this benzopyran scaffold led to the identification of several clinical candidates, with efforts focused on optimizing potency, selectivity, and particularly, the human half-life. An initial clinical candidate from this class exhibited an unexpectedly long half-life of 360 hours, prompting further optimization to identify compounds with more favorable pharmacokinetic properties. This led to the discovery of agents with human half-lives of 57, 13, and 11 hours through a microdose strategy.[1]

Mechanism of Action

This compound, like other coxibs, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.

Molecular docking and 3D-QSAR studies on the benzopyran class of COX-2 inhibitors have provided insights into their binding mechanism. These studies highlight the importance of interactions with key residues within the COX-2 active site, such as Tyr-361 and Ser-516. The steric and hydrophobic features of the benzopyran scaffold are believed to play a significant role in its potent and selective inhibition of COX-2.[1]

Signaling Pathway

The mechanism of action of this compound is centered on the arachidonic acid pathway. The following diagram illustrates the central role of COX-2 in prostaglandin synthesis and the point of intervention for this compound.

Synthesis Pathway

The synthesis of this compound, 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, follows a synthetic route developed for the 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid class of compounds. A representative synthesis is outlined below.

Experimental Workflow

Experimental Protocol

Step 1: Synthesis of Ethyl 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylate (Intermediate)

A solution of 4-(trifluoromethoxy)salicylaldehyde and ethyl trifluorocrotonate in a suitable solvent (e.g., toluene) is treated with a catalytic amount of a base (e.g., piperidine). The mixture is heated under reflux with azeotropic removal of water. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the ethyl ester intermediate.

Step 2: Synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (this compound)

The ethyl ester intermediate is dissolved in a mixture of ethanol and water. An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.

Quantitative Data

In Vitro COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory potencies of various COX-2 inhibitors. While specific data for this compound is not publicly available, the data for other coxibs are provided for comparison.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | >100 | 25 | >4 |

| Etoricoxib | 12.1 | 0.114 | 106 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Naproxen | - | - | - |

Data for Celecoxib, Rofecoxib, Diclofenac, and Ibuprofen from human peripheral monocyte assay.[2] Data for Etoricoxib from human whole blood assays.[3]

Pharmacokinetic Parameters

Specific pharmacokinetic data for this compound from its Phase 1 trial are not publicly available. The table below presents data for other selective COX-2 inhibitors for comparative purposes.

| Compound | Tmax (hours) | t1/2 (hours) | Volume of Distribution (L) | Protein Binding (%) |

| Celecoxib | 2 - 4 | ~11 | 455 | ~97 |

| Etoricoxib | ~1 | ~20 | 120 | ~92 |

| Lumiracoxib | 2 - 3 | 5 - 8 | - | >98 |

Data for Celecoxib and Etoricoxib from clinical pharmacokinetic studies.[4][5] Data for Lumiracoxib from preclinical and clinical studies.[6]

Conclusion

This compound represents a promising selective COX-2 inhibitor from the novel benzopyran class of compounds. Its development highlights the importance of optimizing pharmacokinetic profiles, particularly half-life, in drug discovery. While the clinical development of this compound appears to have been discontinued, the research into this chemical class has contributed valuable insights into the design and mechanism of action of selective COX-2 inhibitors. Further disclosure of preclinical and clinical data would be necessary for a complete evaluation of its therapeutic potential.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic–pharmacodynamic modelling of the analgesic effects of lumiracoxib, a selective inhibitor of cyclooxygenase-2, in rats - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Ocarocoxib

An In-depth Technical Guide to the Chemical Structure and Properties of Ocarocoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1] As a member of the coxib class of drugs, it is designed to target the COX-2 isozyme, which is primarily involved in inflammatory pathways, while sparing the COX-1 isozyme responsible for homeostatic functions such as gastric cytoprotection and platelet aggregation. This selectivity profile suggests a reduced risk of gastrointestinal adverse effects compared to non-selective NSAIDs. This compound is primarily intended for veterinary use. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is a complex organic molecule with a distinct benzopyran core. Its chemical identity is well-defined by its systematic name and various chemical identifiers.

| Identifier | Value |

| IUPAC Name | 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid[2] |

| CAS Number | 215122-22-8[2] |

| Molecular Formula | C₁₂H₆F₆O₄[2][3] |

| Molecular Weight | 328.16 g/mol [2][3] |

| SMILES | C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O[2] |

| InChI Key | CSOISVJKLBMNCK-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [1] |

| XLogP3 | 3.8 | Computed by PubChem[2] |

| Topological Polar Surface Area | 55.8 Ų | Computed by PubChem[2] |

| Solubility | Soluble in DMSO.[1] ≥ 2.08 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline).[1] ≥ 2.08 mg/mL in 10% DMSO / 90% Corn Oil.[1] | MedchemExpress[1] |

Pharmacokinetic Properties

Detailed pharmacokinetic studies specifically on this compound in target animal species are not widely published. However, data from related coxibs used in veterinary medicine, such as Robenacoxib and Firocoxib, can provide valuable context for expected pharmacokinetic behavior. For instance, many coxibs are characterized by good oral bioavailability and high plasma protein binding.[4][5] A study on the benzopyran class of selective COX-2 inhibitors, which includes this compound, mentioned a human half-life of 11-57 hours for some clinical candidates investigated via a microdose strategy.[6]

| Parameter | Value (Context from related compounds) |

| Bioavailability | Other veterinary coxibs like Robenacoxib and Firocoxib show good oral bioavailability in dogs (84% and up to 87.4% respectively).[7][8] |

| Plasma Protein Binding | High plasma protein binding is a characteristic of coxibs, often exceeding 97%.[4][5] |

| Metabolism | Expected to be metabolized in the liver, similar to other coxibs.[9][10] |

| Half-life | A study on related benzopyran COX-2 inhibitors reported human half-lives ranging from 11 to 57 hours for different candidates.[6] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway and COX-2 Inhibition

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for this compound.

Caption: this compound selectively inhibits COX-2, blocking prostaglandin synthesis.

This compound has a reported IC₅₀ of 1.4 μM for COX-2 inhibition.[1] This high degree of selectivity for COX-2 over COX-1 is the primary mechanism for its therapeutic effects while minimizing the risk of gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for evaluating COX-2 inhibitors, the following sections outline plausible experimental designs.

In Vitro COX-2 Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is a colorimetric or fluorometric assay.

The following diagram outlines a typical workflow for an in vitro COX-2 inhibitor screening assay.

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant COX-2 enzyme, arachidonic acid (substrate), and a suitable fluorometric probe are prepared in an appropriate assay buffer.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Procedure:

-

The diluted this compound or control vehicle is added to the wells of a microplate.

-

The COX-2 enzyme is added and the plate is incubated to allow for inhibitor binding.

-

The reaction is initiated by the addition of arachidonic acid.

-

The fluorescence is measured over time using a plate reader.

-

-

Data Analysis: The rate of reaction is determined from the kinetic reads. The percent inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

In Vivo Efficacy Studies in a Relevant Animal Model

To evaluate the anti-inflammatory and analgesic efficacy of this compound, a common approach is to use a model of induced inflammation and pain in a target species, such as a canine model of osteoarthritis.

Methodology:

-

Animal Selection and Acclimation: A cohort of dogs with naturally occurring or surgically induced osteoarthritis is selected. The animals are acclimated to the study conditions.

-

Treatment Groups: Animals are randomly assigned to treatment groups, which may include:

-

Placebo control

-

This compound at various dose levels

-

A positive control (another approved NSAID)

-

-

Dosing and Administration: The assigned treatments are administered orally at specified intervals.

-

Efficacy Assessments: A variety of parameters are measured at baseline and at multiple time points throughout the study, including:

-

Lameness scores (e.g., using a visual analog scale or force plate analysis)

-

Pain scores (e.g., based on palpation and manipulation of the affected joint)

-

Activity levels (e.g., using accelerometers)

-

Owner and veterinarian global assessments of improvement

-

-

Safety Monitoring: Animals are monitored for any adverse events, and blood samples may be collected for clinical chemistry and hematology analysis.

-

Data Analysis: Statistical analysis is performed to compare the efficacy and safety of this compound to the placebo and positive control groups.

Conclusion

This compound is a potent and selective COX-2 inhibitor with a well-defined chemical structure. While comprehensive public data on its physicochemical and pharmacokinetic properties are limited, its mechanism of action is well-understood within the context of the coxib class of drugs. The provided information and generalized experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. Further studies to fully characterize its properties in target animal species would be beneficial for its continued development and clinical application in veterinary medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C12H6F6O4 | CID 9883880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma protein binding of celecoxib in mice, rat, rabbit, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. thescipub.com [thescipub.com]

- 8. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ocarocoxib: Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Ocarocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document summarizes its key chemical identifiers, explores its mechanism of action, and presents a generalized experimental protocol for assessing its inhibitory activity.

Chemical Identifiers

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. Its chemical identity is defined by several key identifiers, which are crucial for researchers and drug development professionals. The following table summarizes these essential data points.

| Identifier | Value | Source |

| CAS Number | 215122-22-8 | PubChem |

| IUPAC Name | 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | PubChem |

| Chemical Formula | C₁₂H₆F₆O₄ | PubChem |

| Molecular Weight | 328.16 g/mol | PubChem |

| SMILES String | C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O | PubChem |

| InChI Key | CSOISVJKLBMNCK-UHFFFAOYSA-N | PubChem |

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes (both COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

While COX-1 is constitutively expressed in most tissues and plays a role in protective functions such as maintaining the gastric mucosa and platelet aggregation, COX-2 is primarily an inducible enzyme that is upregulated at sites of inflammation. By selectively targeting COX-2, this compound reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.

The signaling pathway below illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for this compound.

Quantitative Analysis of Inhibitory Activity

The potency of this compound as a COX-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of this compound for COX-2 over COX-1 is a critical parameter in its safety profile.

| Parameter | Value | Source |

| COX-2 IC50 | 1.4 µM | MedchemExpress |

| COX-1 IC50 | Not publicly available | |

| Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Not determinable |

The available data confirms that this compound is a potent inhibitor of the COX-2 enzyme. A complete assessment of its selectivity would require the corresponding IC50 value for COX-1.

Experimental Protocol: In Vitro COX Inhibition Assay

The following provides a generalized methodology for determining the in vitro inhibitory activity of a compound like this compound on COX-1 and COX-2. This protocol is based on commonly used fluorometric or colorimetric assays.

Detailed Methodologies:

-

Reagent and Compound Preparation: All reagents, including assay buffer, cofactors (e.g., hematin), and the substrate (arachidonic acid), are prepared to their final concentrations. The test compound, this compound, is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.

-

Enzyme Reaction: The COX-1 or COX-2 enzyme is pre-incubated with either the vehicle control or varying concentrations of this compound in a 96-well plate.

-

Initiation and Detection: The enzymatic reaction is initiated by the addition of arachidonic acid. The formation of prostaglandin G₂, the initial product of the COX reaction, is detected using a probe that generates a fluorescent or colorimetric signal. This signal is measured over time using a plate reader.

-

Data Analysis: The rate of product formation is calculated from the linear phase of the reaction. The percentage of inhibition for each concentration of this compound is determined relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is then calculated by fitting the data to a dose-response curve.

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The provided chemical identifiers, elucidation of its mechanism of action, and a generalized experimental framework will be valuable for further research and development efforts.

Ocarocoxib: An In-Depth Technical Guide to its In Vitro COX-1/COX-2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocarocoxib is a novel selective cyclooxygenase-2 (COX-2) inhibitor that belongs to the 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid class of compounds. Developed by Ocaro Pharmaceuticals, Inc., it has progressed to Phase 1 clinical trials for the management of postoperative pain. The therapeutic rationale for selective COX-2 inhibitors lies in their ability to target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 enzyme responsible for homeostatic functions, such as gastric cytoprotection and platelet aggregation. This selectivity profile is intended to reduce the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

This technical guide provides a comprehensive overview of the in vitro COX-1/COX-2 selectivity of this compound, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways to offer a complete picture for researchers and drug development professionals.

Data Presentation: In Vitro COX-1/COX-2 Inhibition

Quantitative data on the in vitro COX-1 and COX-2 inhibitory activity of this compound is limited in publicly available peer-reviewed literature. However, data for SC-75416, a compound representative of the same 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid class as this compound, provides insight into the selectivity profile of this chemical series. A commercial source has reported a COX-2 IC50 value for this compound itself. The following tables summarize the available in vitro inhibitory concentrations (IC50) for this compound, SC-75416, and a range of comparator NSAIDs.

Table 1: In Vitro COX-1 and COX-2 Inhibition of this compound and a Representative Compound

| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid | Not Reported | 1.4[1] | Not Calculable |

| SC-75416* | 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid | 49.6 | 0.25 | 198.4 |

*SC-75416 is a representative compound from the same chemical class as this compound.

Table 2: In Vitro COX-1 and COX-2 Inhibition of Comparator NSAIDs

| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | Diaryl-substituted pyrazole | 2.8[2] - 82[3] | 0.04[4] - 6.8[3] | ~0.03 - 12 |

| Etoricoxib | Bipyridine | >100 | 1.1 | >90.9 |

| Diclofenac | Acetic acid derivative | 0.076[3] - 0.611 | 0.026[3] - 0.63 | ~0.97 - 2.9 |

| Naproxen | Propionic acid derivative | 0.34 | 0.18 | ~1.89 |

| Ibuprofen | Propionic acid derivative | 12[3] | 80[3] | 0.15 |

Experimental Protocols

The in vitro selectivity of COX inhibitors is typically determined using one of two primary methodologies: recombinant enzyme assays or whole blood assays. The following are detailed, generalized protocols for these key experiments.

Recombinant Human COX-1/COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified recombinant human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured from commercial sources or expressed and purified from a suitable expression system (e.g., insect cells).

-

Reaction Mixture Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors such as hematin and a reducing agent (e.g., L-epinephrine or glutathione) is prepared.

-

Incubation: The test compound (this compound or comparators) at various concentrations is pre-incubated with the respective COX isoform (COX-1 or COX-2) in the reaction buffer for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a specific incubation time (e.g., 2-10 minutes), the reaction is terminated by the addition of an acid (e.g., HCl or formic acid).

-

Product Quantification: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified. This is commonly done using competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay for COX-1/COX-2 Selectivity

This ex vivo assay measures the inhibition of COX activity in a more physiologically relevant environment, accounting for factors like plasma protein binding.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin for the COX-2 assay).

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

-

Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour), during which platelet COX-1 is activated, leading to the production of thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).

-

The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.

-

TXB2 levels in the serum are measured by ELISA or LC-MS/MS as an index of COX-1 activity.

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

Aliquots of heparinized whole blood are incubated with various concentrations of the test compound.

-

COX-2 expression in monocytes is induced by adding lipopolysaccharide (LPS) and incubating for an extended period (e.g., 24 hours) at 37°C.

-

Plasma is separated by centrifugation.

-

PGE2 levels in the plasma are measured by ELISA or LC-MS/MS as an index of COX-2 activity.

-

-

IC50 Determination: The IC50 values for COX-1 and COX-2 inhibition are calculated as described for the recombinant enzyme assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Simplified COX-1 and COX-2 signaling pathway.

Caption: Workflow for recombinant enzyme inhibition assay.

Caption: Workflow for the human whole blood assay.

Conclusion

This compound is a promising selective COX-2 inhibitor with potential for improved gastrointestinal safety compared to traditional NSAIDs. While specific peer-reviewed in vitro IC50 data for this compound is not widely available, data from a closely related compound, SC-75416, demonstrates a high degree of selectivity for COX-2 over COX-1. The provided experimental protocols for recombinant enzyme and whole blood assays represent the standard methodologies for determining the in vitro selectivity profile of such compounds. Further publication of preclinical and clinical data will be crucial for a more complete understanding of this compound's pharmacological profile.

References

- 1. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Ocarocoxib: Investigating Biological Targets Beyond Cyclooxygenase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

Ocarocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the benzopyran class, has been evaluated in Phase 1 clinical trials for its potential as an anti-inflammatory and analgesic agent. While its primary mechanism of action is the well-characterized inhibition of COX-2, the broader biological target landscape of this compound remains largely unexplored in publicly available literature. Understanding the potential off-target interactions of any therapeutic candidate is critical for a comprehensive assessment of its efficacy and safety profile. This technical guide provides a framework for investigating the biological targets of this compound beyond cyclooxygenase, outlining key experimental methodologies and data presentation strategies relevant to researchers, scientists, and drug development professionals. In the absence of specific published data on this compound's off-target profile, this document will focus on the established and emerging techniques for target deconvolution and off-target screening, using hypothetical scenarios to illustrate their application.

This compound and the Cyclooxygenase Pathway

This compound is designed to selectively inhibit the COX-2 enzyme, which is inducible and plays a significant role in mediating inflammation and pain. This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. The interaction of this compound with COX-2 is expected to block the conversion of arachidonic acid to prostaglandins, key mediators of the inflammatory response.

Methodologies for Identifying Off-Target Interactions

A thorough investigation of a drug candidate's off-target profile is essential. The following sections detail experimental protocols that can be employed to identify and characterize the non-COX biological targets of this compound.

In Silico and Computational Approaches

Initial exploration of potential off-target interactions can be guided by computational methods. These approaches leverage the chemical structure of this compound to predict its binding to a wide array of biological targets.

| Method | Principle | Application for this compound |

| Ligand-Based Virtual Screening | Compares the 3D shape and chemical features of this compound to libraries of compounds with known biological activities. | To identify proteins that bind to ligands structurally similar to this compound. |

| Structure-Based Virtual Screening (Docking) | Docks the 3D structure of this compound into the binding sites of a large panel of protein crystal structures. | To predict the binding affinity of this compound to various potential off-targets. |

| Pharmacophore Modeling | Creates a 3D model of the essential features of this compound required for biological activity and screens for proteins with complementary features. | To identify potential binding partners based on key chemical interactions. |

In Vitro Binding and Activity Assays

Biochemical and biophysical assays provide direct evidence of this compound binding to and modulating the activity of potential off-targets.

Given that many small molecule drugs exhibit off-target effects on protein kinases, a comprehensive kinase screen is a critical step.

Experimental Protocol: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate, ATP, and varying concentrations of this compound.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at an appropriate temperature to allow for substrate phosphorylation.

-

ATP Depletion Measurement: After the kinase reaction, a reagent is added to deplete the remaining ATP.

-

Kinase Activity Detection: A detection reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Data Analysis: The luminescence is measured and is directly proportional to the kinase activity. The IC50 value for this compound is determined by plotting the kinase activity against the drug concentration.

| Assay Type | Principle | Endpoint |

| Radiometric Assays | Measures the transfer of a radiolabeled phosphate from ATP to a substrate. | Radioactivity of the phosphorylated substrate. |

| Luminescence-Based Assays | Measures the amount of ADP produced in the kinase reaction. | Luminescent signal. |

| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | Fluorescence intensity or polarization. |

GPCRs represent another major class of proteins prone to off-target interactions.

Experimental Protocol: GPCR Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the target GPCR are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand known to bind to the GPCR, in the presence and absence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: The radioactivity of the filter is measured using a scintillation counter.

-

Data Analysis: The ability of this compound to displace the radioligand is measured, and the Ki (inhibition constant) is calculated.

| Assay Type | Principle | Endpoint |

| Radioligand Binding Assays | Measures the displacement of a high-affinity radioligand from the receptor by the test compound. | Reduction in radioactivity bound to the receptor. |

| Calcium Flux Assays | Measures changes in intracellular calcium levels upon GPCR activation. | Fluorescence intensity of a calcium-sensitive dye. |

| cAMP Assays | Measures changes in intracellular cyclic AMP levels, a common second messenger for GPCRs. | Luminescence or fluorescence signal from a biosensor. |

Cell-Based Phenotypic and Target Deconvolution Approaches

Cellular assays can reveal the functional consequences of off-target engagement and help to identify the responsible molecular targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: Binding of this compound to a target protein stabilizes it against thermal denaturation, resulting in a shift in its melting curve.

| Method | Principle | Application for this compound |

| Cellular Thermal Shift Assay (CETSA) | Drug binding to a protein alters its thermal stability. | To identify direct protein targets of this compound in a cellular context. |

| Affinity Chromatography-Mass Spectrometry | This compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. | To identify proteins that directly interact with this compound. |

| Chemoproteomics | Utilizes chemical probes based on the this compound scaffold to enrich and identify target proteins from complex biological samples. | To provide a global view of the this compound interactome. |

Visualizing Workflows and Pathways

Experimental Workflow for Target Deconvolution

Caption: A generalized workflow for the deconvolution of drug targets.

Hypothetical Off-Target Signaling Pathway

Caption: A hypothetical signaling pathway illustrating a potential off-target kinase interaction of this compound.

Concluding Remarks

While this compound's primary pharmacological activity is attributed to its selective inhibition of COX-2, a comprehensive understanding of its biological effects necessitates a thorough investigation of its potential off-target interactions. The methodologies outlined in this technical guide provide a robust framework for such an investigation. A combination of in silico, in vitro, and cell-based approaches will be crucial in building a complete biological target profile for this compound. The identification of any significant off-target activities will be invaluable for predicting potential side effects, uncovering novel therapeutic applications, and ultimately ensuring the safe and effective clinical development of this compound. Further research and publication of data from such studies are eagerly awaited by the scientific community.

The Rise of Trifluoromethyl Coxibs: A Deep Dive into Their Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (-CF3) group into the chemical structure of cyclooxygenase-2 (COX-2) inhibitors, or "coxibs," has marked a significant advancement in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide explores the pharmacological profile of these novel trifluoromethylated coxibs, with a focus on their mechanism of action, selectivity, and preclinical evaluation. The strategic incorporation of the -CF3 moiety, a bioisostere for a methyl group, often enhances metabolic stability and binding affinity, leading to improved therapeutic profiles.[1]

Core Concepts: The Cyclooxygenase Pathway

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers, are often linked to the inhibition of COX-1.[2]

The development of selective COX-2 inhibitors was a major step towards creating safer anti-inflammatory therapies. The trifluoromethyl group has been a key structural feature in many of these selective inhibitors, most notably in celecoxib.[1]

Data Presentation: In Vitro Inhibitory Activity

The primary measure of a coxib's efficacy and safety is its in vitro inhibitory activity against COX-1 and COX-2 enzymes. This is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the COX-2 selectivity of a compound. A higher SI value indicates greater selectivity for COX-2 over COX-1.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | 2.8 | 0.091 | 30.8 | [3] |

| Compound 3b | 0.46 | 3.82 | 0.12 | [1] |

| Compound 3d | 5.61 | 4.92 | 1.14 | [1] |

| Compound 3g | 4.45 | 2.65 | 1.68 | [1] |

Note: The data for compounds 3b, 3d, and 3g are from a study on trifluoromethyl-pyrazole-carboxamide derivatives and are compared to ketoprofen in the original publication.[1] The selectivity of these specific compounds for COX-2 is less pronounced than that of celecoxib.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of novel trifluoromethyl coxibs.

Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Co-factors (e.g., hematin, glutathione)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Plate reader (fluorometric or colorimetric)

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.

-

Compound Preparation: The test compounds are serially diluted to a range of concentrations.

-

Incubation: The diluted enzymes are pre-incubated with the test compounds or vehicle control in the 96-well plates for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well.

-

Detection: The formation of prostaglandin G2 (PGG2), an intermediate product, is measured. This can be done using a fluorometric probe that reacts with PGG2 to produce a fluorescent signal, or through colorimetric methods.[4]

-

Data Analysis: The rate of reaction is determined, and the percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of new compounds.

Objective: To assess the in vivo anti-inflammatory efficacy of novel trifluoromethyl coxibs.

Animals: Male Wistar or Sprague-Dawley rats.

Materials:

-

Lambda-carrageenan (1% w/v in sterile saline)

-

Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., indomethacin or celecoxib)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Animals are randomly divided into groups (e.g., vehicle control, reference drug, and test compound groups) and are typically fasted overnight before the experiment.

-

Compound Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer or the paw thickness is measured with digital calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Conclusion and Future Directions

Novel trifluoromethyl coxibs represent a promising class of anti-inflammatory agents. The incorporation of the trifluoromethyl group has been shown to be a successful strategy in the design of potent and selective COX-2 inhibitors. The pharmacological profiling of these compounds, through rigorous in vitro and in vivo studies as detailed in this guide, is essential for identifying candidates with optimal efficacy and safety profiles for further clinical development. Future research will likely focus on the development of new trifluoromethylated scaffolds with even greater selectivity and improved pharmacokinetic properties, potentially leading to the next generation of safer and more effective anti-inflammatory drugs.

References

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of novel selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ocarocoxib potential therapeutic applications in inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Selective cyclooxygenase-2 (COX-2) inhibitors have marked a significant advancement in the management of pain and inflammation.[1] By selectively targeting COX-2, an enzyme induced by pro-inflammatory stimuli, these agents effectively reduce the synthesis of prostaglandins that mediate pain, inflammation, and fever.[2][3] This targeted approach spares the constitutively expressed COX-1 enzyme, which is crucial for gastric cytoprotection and platelet aggregation, thereby offering an improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][4][5][6] This whitepaper provides a comprehensive technical overview of the therapeutic potential of Ocarocoxib, a next-generation selective COX-2 inhibitor, in the context of inflammatory conditions. Due to the limited public data on "this compound," this paper will draw upon the extensive research and clinical findings of Etoricoxib, a structurally and mechanistically similar, well-established COX-2 inhibitor, to project the potential applications and characteristics of this compound.

Mechanism of Action: Selective COX-2 Inhibition

This compound is hypothesized to exert its anti-inflammatory, analgesic, and antipyretic effects through the highly selective inhibition of the COX-2 enzyme. The COX enzyme exists in two isoforms, COX-1 and COX-2.[2][3] While COX-1 is constitutively expressed in many tissues and is involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][3] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

By selectively inhibiting COX-2, this compound is expected to block the production of these pro-inflammatory prostaglandins without affecting the protective functions of COX-1. This selectivity is anticipated to result in a lower incidence of gastrointestinal adverse effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2.[6]

Signaling Pathway of COX-2 Inhibition

Caption: Simplified signaling pathway of this compound's mechanism of action.

Potential Therapeutic Applications in Inflammation

Based on the established efficacy of selective COX-2 inhibitors, this compound has potential therapeutic applications in a range of inflammatory conditions.

Osteoarthritis (OA)

Clinical trials have demonstrated the efficacy of Etoricoxib in treating the signs and symptoms of osteoarthritis.[7][8] It is expected that this compound would show similar efficacy in reducing pain and improving physical function in patients with OA.

Rheumatoid Arthritis (RA)

Etoricoxib has been shown to be effective in the management of rheumatoid arthritis, a chronic autoimmune inflammatory disorder.[9] this compound could potentially offer a valuable therapeutic option for controlling inflammation and pain associated with RA.

Other Inflammatory Conditions

Selective COX-2 inhibitors are also used for the management of ankylosing spondylitis, acute gouty arthritis, and acute pain.[10][11][12] Further investigation into this compound is warranted for these indications.

Preclinical and Clinical Data Overview (Based on Etoricoxib)

The following tables summarize key quantitative data from preclinical and clinical studies of Etoricoxib, which can serve as a benchmark for the development and evaluation of this compound.

Table 1: Efficacy of Etoricoxib in Inflammatory Conditions

| Indication | Study Design | Treatment Arms | Key Efficacy Endpoints | Results |

| Rheumatoid Arthritis | 12-week, randomized, double-blind, placebo- and active-comparator controlled | Etoricoxib 90 mg qd (n=323), Naproxen 500 mg bid (n=170), Placebo (n=323) | ACR20 Response Rate | Etoricoxib: 53%, Naproxen: 39%, Placebo: 21% (*p < 0.01 vs placebo)[9] |

| Osteoarthritis | 26-week, randomized, double-blind, placebo-controlled, non-inferiority | Etoricoxib 30 mg qd, Celecoxib 200 mg qd, Placebo | WOMAC Pain Subscale, WOMAC Physical Function Subscale, Patient Global Assessment of Disease Status | Etoricoxib was non-inferior to Celecoxib; both were superior to placebo (p < 0.001)[7] |

| Osteoarthritis | 52-week, double-blind, active-comparator controlled extension study | Etoricoxib 30-90 mg qd, Diclofenac 50 mg tid | WOMAC VA 3.0 pain subscale, Investigator global assessment of disease status | Etoricoxib demonstrated sustained efficacy similar to diclofenac over 52 weeks[8] |

Table 2: Pharmacokinetic Profile of Etoricoxib

| Parameter | Value |

| Bioavailability | ~100% (oral)[12] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour[13] |

| Protein Binding | Extensively protein bound (primarily to albumin)[13] |

| Metabolism | Primarily hepatic via CYP3A4[12][13] |

| Elimination Half-life | ~22 hours[2] |

| Excretion | Primarily through metabolism followed by renal excretion[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of new therapeutic agents. The following outlines a typical methodology for a clinical trial assessing the efficacy and safety of a selective COX-2 inhibitor like this compound in osteoarthritis, based on published studies of Etoricoxib.[7]

Phase III Clinical Trial Protocol for Osteoarthritis

Objective: To evaluate the efficacy and safety of this compound compared to a non-selective NSAID and placebo in patients with osteoarthritis of the knee or hip.

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria: Male and female patients aged 40 years or older with a clinical diagnosis of osteoarthritis of the knee or hip according to American College of Rheumatology criteria, demonstrating a predefined level of pain at baseline after withdrawal of previous analgesic medication.

-

Exclusion Criteria: History of gastrointestinal ulceration or bleeding within the last year, known hypersensitivity to NSAIDs, severe renal or hepatic impairment, and congestive heart failure.

Treatment Arms:

-

This compound (e.g., 30 mg or 60 mg) once daily.

-

Active Comparator (e.g., Naproxen 500 mg) twice daily.

-

Placebo once daily.

Study Duration: 12 weeks of treatment followed by a 2-week follow-up period.

Efficacy Assessments:

-

Primary Endpoints:

-

Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) Pain Subscale.

-

Change from baseline in the WOMAC Physical Function Subscale.

-

Patient Global Assessment of Disease Status.

-

-

Secondary Endpoints:

-

Investigator Global Assessment of Disease Status.

-

Rescue medication usage.

-

Safety Assessments:

-

Monitoring and recording of all adverse events (AEs).

-

Vital signs and physical examinations.

-

Laboratory safety tests (hematology, serum chemistry, urinalysis).

-

Gastrointestinal tolerability assessed via a specific questionnaire.

Experimental Workflow Diagram

Caption: A typical workflow for a Phase III clinical trial of this compound.

Conclusion

While specific data on "this compound" is not yet widely available, the extensive body of evidence for the selective COX-2 inhibitor Etoricoxib provides a strong foundation for understanding its potential therapeutic applications in inflammation. The selective inhibition of COX-2 offers a promising strategy for effectively managing inflammatory conditions such as osteoarthritis and rheumatoid arthritis while minimizing gastrointestinal side effects. The data and protocols presented in this whitepaper can serve as a valuable resource for researchers and drug development professionals in the further investigation and clinical development of this compound and other novel selective COX-2 inhibitors. Further preclinical and clinical studies are essential to fully characterize the efficacy, safety, and pharmacokinetic profile of this compound.

References

- 1. Development and clinical application of COX-2–selective inhibitors for the treatment of osteoarthritis and rheumatoid arthritis | MDedge [mdedge.com]

- 2. mims.com [mims.com]

- 3. mims.com [mims.com]

- 4. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coxibs: a significant therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed, randomized, placebo-controlled, non-inferiority studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Etoricoxib in the treatment of osteoarthritis over 52-weeks: a double-blind, active-comparator controlled trial [NCT00242489] - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research of Selective COX-2 Inhibitors for Neuropathic Pain

Disclaimer: As of late 2025, there is no publicly available research on a compound named "Ocarocoxib." The "-coxib" suffix strongly suggests that this hypothetical compound is a selective cyclooxygenase-2 (COX-2) inhibitor. Therefore, this technical guide provides a comprehensive overview of early-stage research on selective COX-2 inhibitors as a class for the treatment of neuropathic pain, serving as a proxy for this compound.

This document is intended for researchers, scientists, and drug development professionals. It summarizes preclinical data, details common experimental protocols, and visualizes key pathways and workflows to provide a foundational understanding of the role of COX-2 inhibition in neuropathic pain models.

Core Mechanism of Action: COX-2 in Neuropathic Pain

Neuropathic pain is often characterized by neuroinflammation following nerve injury. A key player in this process is the enzyme cyclooxygenase-2 (COX-2).[1] Following peripheral nerve damage, COX-2 is upregulated in immune cells like macrophages, as well as in Schwann cells and neurons within the dorsal root ganglia (DRG) and spinal cord.[1][2] This upregulation leads to an increased production of prostaglandins, particularly prostaglandin E2 (PGE2), from arachidonic acid.[3] PGE2 acts on its receptors on nociceptive (pain-sensing) neurons, leading to sensitization, increased neuronal excitability, and the generation of ectopic discharges, which are hallmarks of neuropathic pain.[3][4] Selective COX-2 inhibitors aim to block this pathway, thereby reducing prostaglandin synthesis and alleviating pain hypersensitivity.

Preclinical Efficacy of Selective COX-2 Inhibitors

The effectiveness of selective COX-2 inhibitors in animal models of neuropathic pain is varied and appears to depend on the specific compound, the model used, and the treatment paradigm.[4][5] While some studies demonstrate significant reductions in pain behaviors, others show limited or no effect, highlighting the complexity of neuropathic pain pathophysiology.[6]

Table 1: Efficacy of Selective COX-2 Inhibitors in Rodent Models of Neuropathic Pain

| Compound | Animal Model | Dose & Route | Key Findings | Reference |

| Nimesulide | L5 Spinal Nerve Ligation (Rat) | 5 mg/kg, IP (daily) | Significantly alleviated mechanical hyperalgesia, but the effect diminished after 11 days. COX-2 immunoreactivity in the ligated nerve was increased by 132%. | [2] |

| GW406381 | Chronic Constriction Injury (CCI) (Rat) | 5 mg/kg (5 days) | Significantly reversed CCI-induced decreases in paw withdrawal thresholds (mechanical allodynia and hyperalgesia). Reduced spontaneous ectopic discharge in nerve fibers. | [4] |

| Rofecoxib | Chronic Constriction Injury (CCI) (Rat) | 5 mg/kg (5 days) | Ineffective at reversing mechanical allodynia or hyperalgesia. | [4] |

| Rofecoxib | Spared Nerve Injury (SNI) (Rat) | 1 & 3.2 mg/kg (3-5 days) | Failed to modify the development of allodynia and hyperalgesia. | [5][6] |

| Celecoxib | Sciatic Nerve Crush (Rat) | 10 mg/kg, IP (daily for 7 days) | Shown to be effective in reducing neuropathic pain following peripheral nerve injury. | [1] |

| Celecoxib (Nanotherapeutic) | Chronic Constriction Injury (CCI) (Rat) | 0.24 mg/kg, IV (single dose) | Provided 6 days of significant relief from mechanical hypersensitivity in male rats. | [3] |

Table 2: Preclinical Pharmacokinetic and Selectivity Profile of Lumiracoxib

| Parameter | Value | Species/System | Reference |

| Bioavailability (Oral) | 74% | Human | [7][8] |

| Time to Peak Plasma | ~2 hours | Human | [9] |

| Plasma Half-life | ~4 hours | Human | [8][9] |

| Plasma Protein Binding | ≥98% | Human | [7][8] |

| Metabolism | Hepatic (CYP2C9) | Human | [7] |

| COX-1 IC50 (Whole Blood) | 67 µM | Human | [10] |

| COX-2 IC50 (Whole Blood) | 0.13 µM | Human | [10] |

| Selectivity Ratio (COX-1/COX-2) | 515 | Human | [10] |

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. Below are detailed methodologies for key experiments commonly cited in the study of COX-2 inhibitors for neuropathic pain.

The CCI model is a widely used method to induce peripheral neuropathic pain that mimics symptoms like allodynia and hyperalgesia in humans.

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (200-250g) are used. Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level through a small incision. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with about 1 mm spacing between them.

-

Ligation: The ligatures are carefully tightened until they elicit a brief twitch in the corresponding hind limb, ensuring the constriction is minimal to avoid arresting epineural blood flow.

-

Closure: The muscle layer and skin are closed with sutures. Sham-operated animals undergo the same procedure, but the nerve is not ligated.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a short duration that does not interfere with the study endpoints. Neuropathic pain behaviors typically develop within a few days and persist for several weeks.

This test measures the paw withdrawal threshold (PWT) in response to a non-noxious mechanical stimulus.

-

Acclimatization: Rats are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for at least 15-20 minutes before testing.

-

Stimulation: A series of calibrated von Frey filaments with logarithmically incremental stiffness are applied to the plantar surface of the hind paw.

-

Application: Each filament is applied from below the mesh floor to the mid-plantar region with sufficient force to cause the filament to bend, and held for 3-5 seconds.

-

Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw upon stimulus application.

-

Threshold Determination: The "up-down" method is typically used. Testing begins with a filament in the middle of the range. If there is a response, a weaker filament is chosen next. If there is no response, a stronger one is chosen. This continues until the 50% withdrawal threshold is calculated using a specific formula.

Summary and Future Directions

Early-stage, preclinical research on selective COX-2 inhibitors for neuropathic pain presents a complex and sometimes contradictory picture.[5][6] While the underlying mechanism involving COX-2 upregulation and prostaglandin-mediated sensitization is well-established, translating this into consistent analgesic efficacy in animal models has proven challenging.[2][3]

The effectiveness of these agents appears to be highly dependent on the specific molecular characteristics of the inhibitor, with newer compounds like GW406381 showing more promise than older drugs in certain models.[4] Furthermore, the choice of animal model is critical, as models like SNI may be less responsive to COX-2 inhibition than others.[6]

Current clinical guidelines do not typically recommend NSAIDs or selective COX-2 inhibitors as first-line treatments for neuropathic pain, citing a lack of robust evidence from human trials.[11][12] However, the preclinical data suggest that there may be a subset of neuropathic pain mechanisms, particularly those with a strong neuroinflammatory component, where COX-2 inhibition could be beneficial. Future research for a compound like "this compound" should focus on:

-

Patient Stratification: Identifying biomarkers of COX-2-driven neuroinflammation to select patients most likely to respond.

-

Targeted Delivery: Utilizing novel drug delivery systems, such as nanotherapeutics, to concentrate the inhibitor at the site of nerve injury, potentially increasing efficacy and reducing systemic side effects.[3]

-

Combination Therapies: Investigating the synergistic effects of combining selective COX-2 inhibitors with other classes of neuropathic pain medications, such as gabapentinoids.[13]

References

- 1. Celecoxib accelerates functional recovery after sciatic nerve crush in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. en-journal.org [en-journal.org]

- 3. Behavioral and inflammatory sex differences revealed by celecoxib nanotherapeutic treatment of peripheral neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GW406381, a novel COX-2 inhibitor, attenuates spontaneous ectopic discharge in sural nerves of rats following chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclooxygenase 2 expression in the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mims.com [mims.com]

- 9. Lumiracoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Oral nonsteroidal anti‐inflammatory drugs for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination Drug Therapy for Chronic Neuropathic Pain | Encyclopedia MDPI [encyclopedia.pub]

Ocarocoxib and its Role in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ocarocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, is an emerging therapeutic agent with potential applications in oncology. While clinical development has primarily focused on its anti-inflammatory and analgesic properties, its mechanism of action holds significant promise for inhibiting cancer cell proliferation. This technical guide provides an in-depth overview of the role of COX-2 in carcinogenesis and the molecular mechanisms by which selective inhibitors like this compound may exert their anti-cancer effects. Due to the limited publicly available data on this compound in cancer models, this guide leverages extensive research on the well-characterized COX-2 inhibitor, Celecoxib, as a proxy to elucidate the potential signaling pathways, anti-proliferative effects, and experimental evaluation of this compound. This document offers detailed experimental protocols and visual representations of key cellular pathways to aid researchers in the investigation of this compound and other COX-2 inhibitors in cancer biology and drug development.

The Role of Cyclooxygenase-2 (COX-2) in Cancer Cell Proliferation

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2).[1] While COX-1 is constitutively expressed in most tissues for homeostatic functions, COX-2 is often overexpressed in various cancers, including colorectal, breast, lung, and pancreatic cancers.[2] This overexpression is not merely a bystander effect but actively contributes to tumorigenesis through several mechanisms:

-

Increased Cell Proliferation: PGE2, the downstream product of COX-2, can stimulate cell proliferation by activating various signaling pathways, including the Ras-MAPK pathway.[1]

-

Inhibition of Apoptosis: COX-2 overexpression has been linked to resistance to apoptosis by modulating the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[3][4]

-

Promotion of Angiogenesis: COX-2 can induce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), which is crucial for tumor vascularization and growth.[1][5]

-

Enhancement of Invasion and Metastasis: By increasing the production of matrix metalloproteinases (MMPs), COX-2 can facilitate the breakdown of the extracellular matrix, promoting tumor cell invasion and metastasis.[2]

-

Modulation of the Tumor Microenvironment: COX-2 plays a role in creating an inflammatory and immunosuppressive tumor microenvironment that is conducive to tumor growth.[6]

Given the central role of COX-2 in promoting cancer cell proliferation and survival, it has emerged as a key target for cancer therapy and chemoprevention.[5]

This compound: A Selective COX-2 Inhibitor

This compound is a novel, potent, and selective inhibitor of the COX-2 enzyme. Its primary mechanism of action is the blockade of the COX-2 active site, thereby preventing the synthesis of prostaglandins. While direct studies on this compound's effect on cancer cell proliferation are not yet widely published, its classification as a selective COX-2 inhibitor suggests that it likely shares the anti-neoplastic properties observed with other drugs in its class, such as Celecoxib.

Quantitative Data: Anti-Proliferative Effects of Selective COX-2 Inhibitors